1H-pyrrole-3-carbothioamide
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Overview
Description
1H-pyrrole-3-carbothioamide is a heterocyclic compound characterized by a five-membered ring containing nitrogen and sulfur atoms
Preparation Methods
The synthesis of 1H-pyrrole-3-carbothioamide typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method involves the preparation of 3,5-diamino-N-aryl-1H-pyrazole-4-carbothioamide and 4-amino-5-benzoyl-N-phenyl-2-(substituted-amino)-1H-pyrrole-3-carbothioamide derivatives . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1H-pyrrole-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-pyrrole-3-carbothioamide involves its interaction with specific molecular targets. For instance, in the context of HIV-1 inhibition, it binds to two pockets of the reverse transcriptase enzyme, inhibiting both ribonuclease H and RNA-dependent DNA polymerase activities . This dual-site inhibition is crucial for its effectiveness against drug-resistant viral strains.
Comparison with Similar Compounds
1H-pyrrole-3-carbothioamide can be compared to other heterocyclic compounds such as pyrazoles and imidazoles. While pyrazoles contain two nitrogen atoms in the ring, imidazoles have one nitrogen and one sulfur atom. The unique combination of nitrogen and sulfur in this compound contributes to its distinct chemical properties and biological activities .
Similar compounds include:
- 1H-pyrazole-4-carbothioamide
- 1H-imidazole-2-carbothioamide
These compounds share structural similarities but differ in their specific chemical and biological properties.
Properties
IUPAC Name |
1H-pyrrole-3-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c6-5(8)4-1-2-7-3-4/h1-3,7H,(H2,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTWMKYNRHJPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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